



Application Notes and Protocols: FNDR-20123 for In Vivo Malaria Studies

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Compound of Interest

Compound Name: FNDR-20123 free base

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of FNDR-20123, a novel histone deacetylase (HDAC) inhibitor, in a humanized mouse model for the study of malaria. The provided protocols are based on established research to ensure reproducibility and accuracy in your experiments.

Introduction

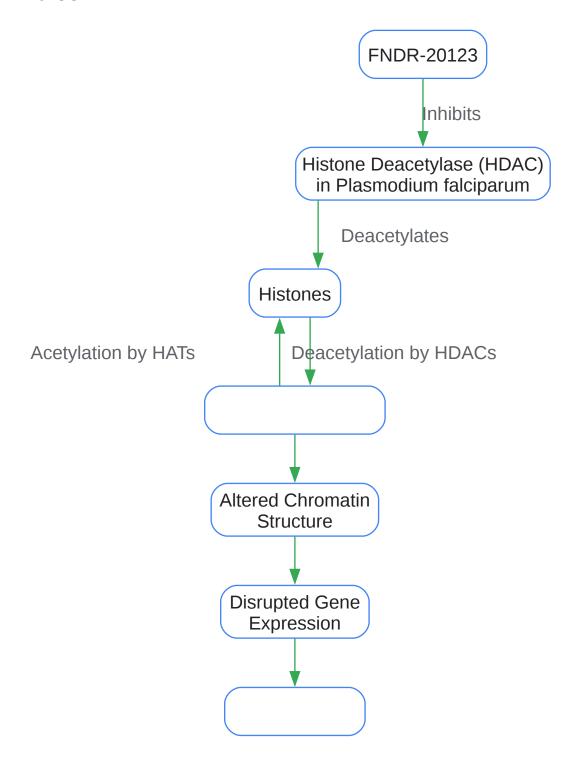
FNDR-20123 is a first-in-class, orally active anti-malarial compound that functions as a potent inhibitor of histone deacetylases (HDACs).[1][2][3] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel therapeutics with unique mechanisms of action.[3][4] HDACs represent a promising therapeutic target in malaria, and FNDR-20123 has demonstrated significant efficacy in reducing parasitemia in preclinical in vivo models.[3][4] This document outlines the key characteristics of FNDR-20123 and provides a detailed protocol for its evaluation in a severe combined immunodeficiency (SCID) mouse model of human P. falciparum malaria.

Mechanism of Action

FNDR-20123 exerts its anti-malarial activity by inhibiting HDACs, which are crucial enzymes in the epigenetic regulation of gene expression in Plasmodium falciparum.[3] By inhibiting these enzymes, FNDR-20123 disrupts the normal lifecycle of the parasite. It is a pan-HDAC inhibitor,



affecting multiple HDAC isoforms.[5] This distinct mechanism of action suggests that FNDR-20123 may be effective against parasite strains that have developed resistance to other antimalarial drugs.[4]



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FNDR-20123 Mechanism of Action



Data Presentation

In Vitro Activity of FNDR-20123

Parameter	IC50 Value	Target	Notes
Plasmodium HDAC Inhibition	31 nM[1][2][4]	Pan-HDAC	
Human HDAC Inhibition	3 nM[1][2][4]	Pan-HDAC	
P. falciparum Asexual Blood Stage	41 nM[1][2][4]		Effective against multi-drug resistant strains.[4]
Male Gametocytes	190 nM[1][2][4]		Indicates potential for transmission control. [4]
Female Gametocytes	> 5 μM[4]		

In Vivo Efficacy of FNDR-20123 in SCID Mouse Model

Compound	Dose (mg/kg)	Route of Administration	Parasitemia (%)
FNDR-20123	10	Oral (p.o.)	6.5[1][2]
FNDR-20123	50	Oral (p.o.)	2.57[1][2]

Pharmacokinetic and Safety Profile of FNDR-20123



Parameter	Value	Species	Notes
Cmax	1.1 μΜ[4][6]	Rat	At 100 mg/kg oral dose.[4][6]
T1/2	5.5 h[4][6]	Rat	
Liver Microsome Stability	> 75% remaining after 2h	Human, Mouse, Rat	High stability.[4]
Plasma Protein Binding	57%[4]	Human	Low binding.[4]
hERG Liability	> 100 μM[4]		No significant liability. [4]
CYP Isoform Inhibition	IC50 > 25 μM[4]		Does not inhibit tested isoforms.[4]
Cytotoxicity (HepG-2, THP-1)	Negligible[4][6]		

Experimental Protocols In Vivo Efficacy Study in a SCID Mouse Model of Human P. falciparum Malaria

This protocol is adapted from the methodology described for the evaluation of FNDR-20123.[4] [5]

1. Animal Model:

- Species: Severe Combined Immunodeficient (SCID) mice.
- Housing: Maintained in a sterile environment to prevent opportunistic infections.
- Humanization: Mice are engrafted with human erythrocytes to allow for the propagation of P. falciparum.

2. Parasite Strain:

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- Plasmodium falciparum (specific strain as required, including multi-drug resistant strains).
- 3. Infection Protocol:
- At day 0, infect SCID mice with P. falciparum-parasitized human erythrocytes.
- The inoculum should contain approximately 2 x 10⁷ parasitized erythrocytes in a volume of 0.1 ml.[4][5]
- Administer the inoculum intravenously or intraperitoneally.
- 4. Drug Formulation and Administration:
- Preparation: Dissolve FNDR-20123 in 100% DMSO for a stock solution.[4][5] Further dilutions can be made in an appropriate vehicle for administration.
- Dosing:
 - Begin treatment on day 3 post-infection and continue for 4 consecutive days (until day 6).
 [4][5]
 - Administer a single daily dose.[4][5]
 - Test various routes of administration, including oral (p.o.), subcutaneous (s.c.), and intraperitoneal (i.p.).[4]
 - Recommended oral doses for efficacy testing are 10 mg/kg and 50 mg/kg.[1][2]
 - The administration volume should be adjusted to 10 ml/kg.[4][5]
- Control Groups:
 - Vehicle Control: Administer the drug vehicle alone.
 - Positive Control: Use a standard anti-malarial drug like Chloroquine for comparison.[4][5]
- 5. Monitoring and Sample Collection:
- On day 7 post-infection, collect a small volume of blood (e.g., 2 μl) from the tail vein.[4][5]

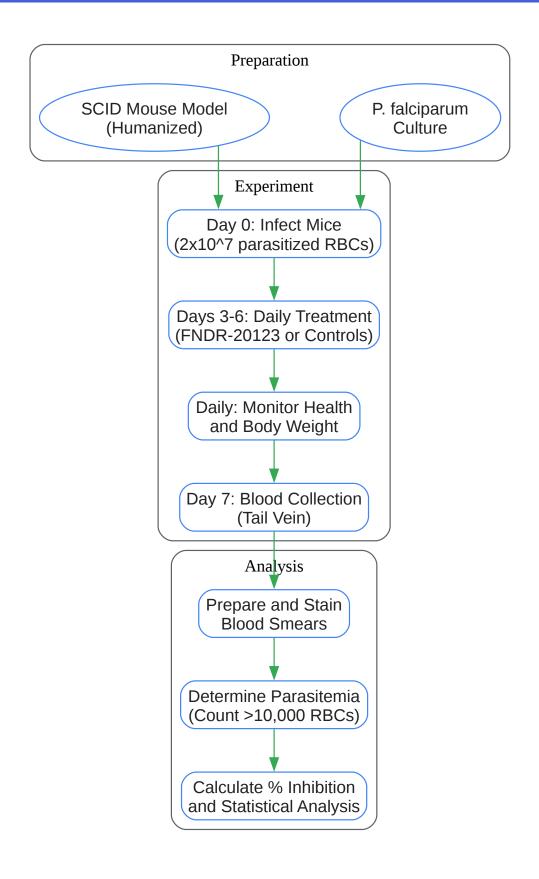
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- Monitor the general health and body weight of the mice daily.
- 6. Determination of Parasitemia:
- Prepare thin blood smears from the collected blood samples.
- · Stain the smears with Giemsa stain.
- Determine the percentage of parasitized red blood cells by counting at least 10,000 erythrocytes under a microscope.[4][5]
- Hematocrit can be determined by FACS analysis.[4]
- 7. Data Analysis:
- Calculate the mean parasitemia for each treatment group.
- Compare the parasitemia in the FNDR-20123 treated groups to the vehicle control group to determine the percentage of parasite inhibition.
- Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.





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Experimental Workflow for In Vivo Efficacy



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria PubMed [pubmed.ncbi.nlm.nih.gov]
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